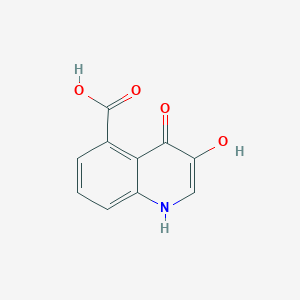

3,4-Dihydroxyquinoline-5-carboxylic acid

Description

3,4-Dihydroxyquinoline-5-carboxylic acid is a quinoline derivative featuring hydroxyl groups at positions 3 and 4 and a carboxylic acid moiety at position 4. Quinoline derivatives are renowned for their pharmacological activities, including antimicrobial, anticancer, and metal-chelating properties, which are influenced by substituent positions and functional groups .

Properties

CAS No. |

127980-50-1 |

|---|---|

Molecular Formula |

C10H7NO4 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

3-hydroxy-4-oxo-1H-quinoline-5-carboxylic acid |

InChI |

InChI=1S/C10H7NO4/c12-7-4-11-6-3-1-2-5(10(14)15)8(6)9(7)13/h1-4,12H,(H,11,13)(H,14,15) |

InChI Key |

UUTYYVPMLXJSBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C(C2=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxyquinoline-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with carboxylic acid functionalities under acidic or basic conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives, which can be adapted to introduce hydroxyl groups at specific positions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Gould-Jacobs Reaction

This reaction is pivotal for constructing the quinoline core. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives are synthesized via condensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by cyclization (Figure 1) . For 3,4-dihydroxyquinoline-5-carboxylic acid, analogous steps likely apply:

-

Condensation : 3-Hydroxy-2-methylquinoline-4-carboxylic acid reacts with trimellitic anhydride in fatty/rosin acid diluents (e.g., tall oil) at 190–225°C .

-

Cyclization : Forms the quinophthalonecarboxylic acid scaffold in yields up to 100% under optimized conditions .

Table 1 : Key Reaction Conditions for Cyclization

| Reactants | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Trimellitic anhydride + 3-hydroxy-2-methylquinoline-4-carboxylic acid | Tall oil | 210–220 | 90–100 |

| Diethyl ethoxymethylenemalonate + substituted aniline | Diphenyl ether | 160–200 | 60–85 |

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic substitution:

-

Esterification : Reacting with alkyl halides (e.g., benzyl bromide) in DMF/K₂CO₃ yields ethyl esters (e.g., ethyl 6-methyl-3-quinolinecarboxylate) .

-

Amidation : Coupling with arylurea derivatives using HATU/DIPEA forms bioactive amides (e.g., antiproliferative agents targeting VEGFR-2) .

Example :

this compound → methyl ester via methanol/H₂SO₄ .

Table 2 : Derivative Synthesis

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 3,4-isoquinolinedicarboxylic acid | Methanol/H⁺ | Methyl 3,4-isoquinolinedicarboxylate | 85 |

| 6-Methyl-3-quinolinecarboxylic acid | Benzyl bromide/K₂CO₃ | 6-Methyl-3-(benzyloxycarbonyl)quinoline | 78 |

Oxidation and Antioxidant Activity

The phenolic hydroxyl groups participate in redox reactions:

-

Antioxidant Activity : 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives exhibit radical scavenging in ABTS assays (IC₅₀: 0.8–2.49 mg/mL) .

-

Oxidative Decarboxylation : Heating in anisole at 153°C removes CO₂, yielding hydroxylated quinolines (e.g., 4-hydroxy-3-quinolinecarboxylic acid → 3-hydroxyquinoline) .

Antiviral and Anticancer Agents

-

HIV-1 Integrase Inhibition : 4-Quinoline-3-carboxylic acid derivatives inhibit viral replication (IC₅₀: 2.26–7.46 μM) .

-

Antiproliferative Activity : Quinoline-3-carboxamide derivatives show cytotoxicity against HCT116 colon cancer cells (IC₅₀: 0.27–25.00 μM) .

Table 3 : Bioactivity of Selected Derivatives

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| 6-Methyl-3-(4-nitrophenyl)quinoline-2-carboxamide | H5N1 Influenza | 85% inhibition |

| 4-Oxo-8,10-substituted dihydropyrimidoquinoline | Tubulin polymerization | 14–20 nM |

Coordination Chemistry

The hydroxyl and carboxylic acid groups act as bidentate ligands for metal ions:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydroxyquinoline-5-carboxylic acid exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics. One study highlighted the effectiveness of these derivatives against resistant strains of bacteria, showcasing their potential in treating infections where conventional antibiotics fail .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies suggest that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Notably, its derivatives have been tested against several cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. Research indicates that it can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This property could be beneficial in treating chronic inflammatory diseases .

Light Stabilizers

One of the notable applications of this compound is its use as a light stabilizer in polymers and other materials. The compound exhibits strong absorption in the UV region, which helps protect organic materials from degradation caused by light exposure. This property is particularly valuable in extending the lifespan of products such as plastics and coatings .

Dyes and Pigments

Derivatives of this compound have been utilized as dyes due to their vibrant colors and stability. These compounds are employed in various applications, including textiles and cosmetics, where colorfastness is crucial .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized derivatives of this compound revealed their effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant antibacterial activity compared to control drugs.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| A | 8 | 16 |

| B | 4 | 8 |

| C | 16 | 32 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that treatment with this compound derivatives led to a dose-dependent decrease in cell viability.

| Compound | IC50 (µM) MCF-7 | IC50 (µM) HeLa |

|---|---|---|

| D | 12 | 15 |

| E | 10 | 13 |

| F | 20 | 25 |

Mechanism of Action

The mechanism of action of 3,4-Dihydroxyquinoline-5-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups and carboxylic acid moiety enable the compound to form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and cellular processes. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Hydroxyquinoline Carboxylic Acids

Hydroxyquinoline carboxylic acids share a quinoline backbone with hydroxyl and carboxylic acid groups at varying positions. Key examples include:

- 3-Hydroxyquinoline-5-carboxylic acid (CAS 1261784-25-1, Similarity: 0.92): Lacks the 4-hydroxyl group, reducing its chelation capacity compared to the target compound.

- 8-Hydroxyquinoline-5-carboxylic acid (CAS 5852-78-8, Similarity: 0.90): The 8-hydroxyl group enhances metal-binding activity, commonly utilized in antimicrobial agents .

Structural Impact on Properties :

Dihydroquinoline Derivatives

highlights dihydroquinoline carboxamides (e.g., N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide). These compounds feature modifications at positions 3 and 4, synthesized via coupling reactions and characterized using IR, NMR, and LC-MS. Key differences from the target compound include:

Isoquinoline Derivatives

- 5-Hydroxyisoquinoline-4-carboxylic acid (CAS 76344-95-1): The isoquinoline backbone differs in nitrogen positioning, altering electronic properties and bioavailability. This compound is used in synthetic intermediates and drug discovery .

- 3,4-Dihydro-5-hydroxy-2(1H)-isoquinolinecarboxaldehyde (CAS 93982-05-9): Features a carboxaldehyde group and reduced ring saturation, impacting reactivity and solubility .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

A non-quinoline analog, caffeic acid (CAS 331-39-5) shares the 3,4-dihydroxy motif but lacks the quinoline ring. It is widely used in food, cosmetics, and pharmacology due to antioxidant and anti-inflammatory properties. Unlike quinoline derivatives, its applications focus on natural product research and dietary supplements .

Comparative Data Table

Research Findings and Implications

- Synthetic Methods: Hydroxyquinoline carboxylic acids are typically synthesized via coupling reactions (e.g., acid + amine in DMF ), while dihydroquinolines require multi-step alkylation and oxidation .

- Biological Activity: The 3,4-dihydroxy motif in caffeic acid contributes to radical scavenging, whereas quinoline derivatives with 8-hydroxyl groups show enhanced metal chelation .

- Challenges : Substituent positioning (e.g., 3,4-di-OH vs. 5-COOH) may lead to steric hindrance or altered pharmacokinetics, requiring optimization for drug development .

Biological Activity

3,4-Dihydroxyquinoline-5-carboxylic acid (also known as 3,4-DHQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, highlighting key research findings, case studies, and relevant data.

Overview of Biological Activities

3,4-DHQCA exhibits a range of biological activities, including antioxidant , anticancer , and antimicrobial properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further therapeutic exploration.

Antioxidant Activity

Recent studies have demonstrated that 3,4-DHQCA possesses notable antioxidant properties. It has been shown to scavenge free radicals and inhibit oxidative stress in cellular models. For instance, in vitro assays indicated that 3,4-DHQCA significantly reduces the levels of reactive oxygen species (ROS), which are implicated in various neurodegenerative diseases .

| Concentration (µM) | % Inhibition of ROS |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 80% |

Anticancer Activity

The anticancer potential of 3,4-DHQCA has been investigated in several cancer cell lines. Studies report that it induces apoptosis in breast cancer (MCF-7) and cervical cancer (HeLa) cells through the activation of caspase pathways. The compound was found to inhibit cell proliferation effectively:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 20 | Cell cycle arrest |

In a comparative study, derivatives of quinoline were synthesized and tested for their cytotoxic effects against various cancer cell lines. The findings suggest that modifications at the carboxylic acid position could enhance the anticancer activity of the parent compound .

Antimicrobial Activity

3,4-DHQCA also exhibits antimicrobial properties. It has been tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated considerable antibacterial activity with minimum inhibitory concentrations (MIC) reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that 3,4-DHQCA could serve as a lead compound for developing new antimicrobial agents .

The biological activities of 3,4-DHQCA can be attributed to its ability to modulate various signaling pathways. For instance:

- Antioxidant Mechanism : It enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

- Anticancer Mechanism : It promotes apoptosis via mitochondrial pathways by increasing the release of cytochrome c and activating downstream caspases.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits biofilm formation.

Case Studies

- Neuroprotection : A study evaluated the neuroprotective effects of 3,4-DHQCA against oxidative stress-induced neuronal damage. Results indicated significant protection against H2O2-induced cytotoxicity in SH-SY5Y cells .

- In Vivo Studies : Animal models treated with 3,4-DHQCA showed reduced tumor growth rates compared to controls, supporting its potential as an effective anticancer agent .

Q & A

Q. What in vivo models are appropriate for studying the pharmacokinetics of this compound?

- Methodological Answer :

- Rodent Studies : Administer IV/PO doses (10–50 mg/kg) and collect plasma for LC-MS/MS analysis. Monitor metabolites (e.g., glucuronide conjugates).

- Tissue Distribution : Use radiolabeled ¹⁴C-compound and autoradiography.

- PBPK Modeling : Integrate in vitro data (e.g., hepatocyte clearance) to predict human exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.